molecular formula C13H10Cl2INO B2738715 1-[2-(2,4-Dichlorophenyl)-2-oxoethyl]pyridinium iodide CAS No. 246022-02-6

1-[2-(2,4-Dichlorophenyl)-2-oxoethyl]pyridinium iodide

Cat. No.: B2738715
CAS No.: 246022-02-6
M. Wt: 394.03
InChI Key: IJFTWPRXUNVZTR-UHFFFAOYSA-M
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Description

1-[2-(2,4-Dichlorophenyl)-2-oxoethyl]pyridinium iodide is a chemical compound with the molecular formula C13H10Cl2NOI It is known for its unique structure, which includes a pyridinium ion linked to a 2,4-dichlorophenyl group through an oxoethyl bridge

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[2-(2,4-Dichlorophenyl)-2-oxoethyl]pyridinium iodide typically involves the reaction of 2,4-dichlorobenzaldehyde with pyridine in the presence of an oxidizing agent. The reaction conditions often include:

    Solvent: Acetonitrile or ethanol

    Temperature: Room temperature to reflux

    Catalyst: Iodine or other halogen sources

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. The process may also include purification steps such as recrystallization or chromatography to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

1-[2-(2,4-Dichlorophenyl)-2-oxoethyl]pyridinium iodide undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.

    Substitution: The pyridinium ion can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous conditions.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

    Oxidation: Formation of 2,4-dichlorophenyl ketones.

    Reduction: Formation of 2,4-dichlorophenyl alcohols.

    Substitution: Formation of substituted pyridinium derivatives.

Scientific Research Applications

1-[2-(2,4-Dichlorophenyl)-2-oxoethyl]pyridinium iodide has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and antifungal properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals.

Mechanism of Action

The mechanism of action of 1-[2-(2,4-Dichlorophenyl)-2-oxoethyl]pyridinium iodide involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or altering the enzyme’s conformation. It may also interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions.

Comparison with Similar Compounds

Similar Compounds

  • 1-[2-(2,4-Dichlorophenyl)-2-oxoethyl]pyridinium chloride
  • 1-[2-(2,4-Dichlorophenyl)-2-oxoethyl]pyridinium bromide
  • 1-[2-(2,4-Dichlorophenyl)-2-oxoethyl]pyridinium fluoride

Uniqueness

1-[2-(2,4-Dichlorophenyl)-2-oxoethyl]pyridinium iodide is unique due to its iodide ion, which can influence the compound’s solubility, reactivity, and biological activity. The presence of the iodide ion may enhance the compound’s ability to participate in halogen bonding and other interactions, making it distinct from its chloride, bromide, and fluoride counterparts.

Properties

IUPAC Name

1-(2,4-dichlorophenyl)-2-pyridin-1-ium-1-ylethanone;iodide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10Cl2NO.HI/c14-10-4-5-11(12(15)8-10)13(17)9-16-6-2-1-3-7-16;/h1-8H,9H2;1H/q+1;/p-1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IJFTWPRXUNVZTR-UHFFFAOYSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=[N+](C=C1)CC(=O)C2=C(C=C(C=C2)Cl)Cl.[I-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10Cl2INO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.03 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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